Molecular Weight Shift for MS Tracking
The target compound (C₁₁H₂₂N₂O₃, MW 230.30) carries an additional CH₂ unit (+14.02 Da) compared to the most common in-class analog, tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (C₁₀H₂₀N₂O₃, MW 216.28) . This mass increment is derived from the C2-methyl substituent. In LC-MS or direct-infusion MS monitoring of reaction progress, this differential permits unambiguous discrimination between starting material, intermediates, and products derived from the methylated versus non-methylated scaffold . The mass difference also contributes to altered physicochemical properties of any downstream elaborated molecule, as each CH₂ addition typically increases logP by ~0.5 units per methylene in related piperazine series.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 230.30 (C₁₁H₂₂N₂O₃) |
| Comparator Or Baseline | tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate: 216.28 (C₁₀H₂₀N₂O₃) |
| Quantified Difference | ΔMW = +14.02 Da (one CH₂ unit) |
| Conditions | Calculated from molecular formula; confirmed by supplier Certificate of Analysis |
Why This Matters
In multi-step parallel synthesis campaigns, the 14 Da mass differential provides a built-in analytical handle for reaction monitoring and purity assessment without requiring additional derivatization.
